
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin
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Overview
Description
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin is a synthetic organic compound belonging to the pyrazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin typically involves the condensation of chalcones with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Dihydropyrazoline derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazole
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-isoxazoline
- 1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-thiazoline
Uniqueness
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin is unique due to its specific substitution pattern and the presence of both phenyl and chloro groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-Phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin, a pyrazole derivative with the CAS number 2256-20-4, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by two chlorophenyl groups and a styryl moiety, suggests a diverse range of biological interactions. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H18Cl2N2
- Molecular Weight : 393.31 g/mol
- CAS Number : 2256-20-4
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6.
Assay | Effect | Reference |
---|---|---|
COX-2 Inhibition | IC50 = 15 µM | Study on inflammatory mediators |
IL-6 Production | Reduced by 50% | Cytokine release assay |
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this pyrazole derivative exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal effect |
Candida albicans | 64 µg/mL | Fungicidal effect |
Case Studies
- Study on Anticancer Effects : A recent investigation assessed the efficacy of this compound in MCF-7 breast cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Anti-inflammatory Mechanism Exploration : Another study focused on the compound's ability to modulate inflammatory responses in RAW264.7 macrophages. The findings revealed that it effectively suppressed LPS-induced TNF-alpha secretion, highlighting its potential use in treating inflammatory diseases.
- Antimicrobial Evaluation : A comprehensive evaluation of the compound's antimicrobial properties was conducted against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated promising inhibitory effects, suggesting its application in treating infections caused by these pathogens.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-phenyl-3-(2-chloro-styryl)-5-(2-chloro-phenyl)-pyrazolin, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (7:3 v/v) at 80°C for 7 hours yields pyrazoline derivatives . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Purity is enhanced using silica gel column chromatography followed by recrystallization in ethanol (yield ~45%) .
Q. How is structural characterization of this pyrazoline derivative performed, and what spectroscopic techniques are critical?
Methodological Answer: Key techniques include:
- NMR : 1H and 13C NMR to confirm substituent positions and aromatic proton environments.
- FT-IR : Peaks at 1600–1650 cm−1 indicate C=N stretching in the pyrazoline ring .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl groups) and hydrogen-bonding networks (e.g., O–H···N interactions) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Q. What biological activities are associated with this compound, and how are they screened experimentally?
Methodological Answer: Pyrazolines exhibit antibacterial, antifungal, and antioxidant properties. Assays include:
- Antimicrobial testing : Agar diffusion against Staphylococcus aureus and Escherichia coli .
- Antioxidant activity : DPPH radical scavenging (IC50 values compared to ascorbic acid) .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HepG2 or MCF-7) .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in spectroscopic interpretations of this compound?
Methodological Answer: X-ray diffraction provides unambiguous evidence for:
- Bond lengths : C–N (1.33–1.37 Å) and C–C (1.39–1.42 Å) in the pyrazoline ring .
- Torsional angles : Dihedral angles between substituent phenyl groups (e.g., 48.97° between pyrazole and chlorophenyl rings) .
These data clarify ambiguities in NMR assignments, such as overlapping aromatic proton signals.
Table 1: Selected Crystallographic Parameters
Parameter | Value (Å/°) |
---|---|
C–N (pyrazoline) | 1.35 ± 0.02 |
C–C (aromatic) | 1.39 ± 0.03 |
Dihedral angle | 16.83°–51.68° |
Q. What computational methods are used to predict the compound’s reactivity and ligand-protein interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular docking (e.g., MOE software) : Simulates binding to targets like cyclooxygenase-2 (COX-2) or bacterial gyrase . Parameters include Gibbs free energy (ΔG) and binding affinity (kcal/mol).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can synthetic byproducts or isomers be identified and separated during purification?
Methodological Answer:
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention times distinguish isomers .
- TLC : Silica gel GF254 plates with ethyl acetate/hexane (1:1) to monitor reaction progress .
- Crystallographic polymorphism analysis : Identifies crystal packing variations (e.g., monoclinic vs. orthorhombic systems) .
Q. What strategies mitigate discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .
- Positive controls : Compare to known inhibitors (e.g., ciprofloxacin for antibacterial tests) .
- Dose-response curves : Calculate EC50 values with 95% confidence intervals to ensure reproducibility .
Q. Data Contradiction Analysis
Q. How are conflicting results in spectroscopic vs. crystallographic data addressed?
Methodological Answer:
- NMR/X-ray cross-validation : If NMR suggests planar geometry but X-ray shows puckered pyrazoline rings, prioritize crystallographic data due to higher resolution .
- Dynamic effects : NMR may average rapid conformational changes, while X-ray captures static structures. Use variable-temperature NMR to probe dynamics .
Q. What experimental controls are essential when evaluating antioxidant activity to avoid false positives?
Methodological Answer:
- Blank subtraction : Measure absorbance of DPPH solution without the compound to account for solvent effects .
- Metal chelation tests : Use EDTA to rule out metal ion interference in radical scavenging .
- Interference controls : Test compounds for intrinsic absorbance at 517 nm .
Properties
Molecular Formula |
C23H18Cl2N2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-2-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c24-21-12-6-4-8-17(21)14-15-18-16-23(20-11-5-7-13-22(20)25)27(26-18)19-9-2-1-3-10-19/h1-15,23H,16H2/b15-14+ |
InChI Key |
RGEREJNBGBQLQN-CCEZHUSRSA-N |
Isomeric SMILES |
C1C(N(N=C1/C=C/C2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1C(N(N=C1C=CC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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